Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate
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Overview
Description
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a cyclohexyl group, a cyano group, a piperidinyl group, and a quinoxalinyl group, all connected through an acetate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone to form the quinoxaline ring.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Addition of the Cyano Group: The cyano group is added via a nucleophilic addition reaction.
Cyclohexyl Group Attachment: The cyclohexyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Acetate Linkage: The final step involves the esterification of the compound to form the acetate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Alter Gene Expression: Influence the expression of genes involved in disease processes.
Comparison with Similar Compounds
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]amide: Differing by the presence of an amide group instead of an acetate group.
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]methanol: Differing by the presence of a hydroxyl group instead of an acetate group.
These compounds share some similarities in their chemical reactions and applications but differ in their specific activities and mechanisms of action.
Properties
IUPAC Name |
cyclohexyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c23-15-17(22(27)28-16-9-3-1-4-10-16)20-21(26-13-7-2-8-14-26)25-19-12-6-5-11-18(19)24-20/h5-6,11-12,16-17H,1-4,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLNGZODADABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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